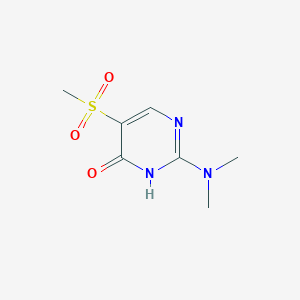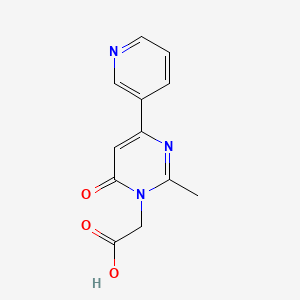
2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable pyridine derivative, the pyrimidine ring can be constructed through cyclization reactions.
Functional Group Modifications: Introduction of the methyl and oxo groups can be achieved through selective oxidation and methylation reactions.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography for purification.
化学反応の分析
Types of Reactions
2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)propanoic acid
- 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)butanoic acid
Uniqueness
2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid is unique due to its specific structural features, such as the acetic acid moiety, which may confer distinct biological activities compared to its analogs.
特性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
2-(2-methyl-6-oxo-4-pyridin-3-ylpyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O3/c1-8-14-10(9-3-2-4-13-6-9)5-11(16)15(8)7-12(17)18/h2-6H,7H2,1H3,(H,17,18) |
InChIキー |
FCKPCKXMZQVQRD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1CC(=O)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


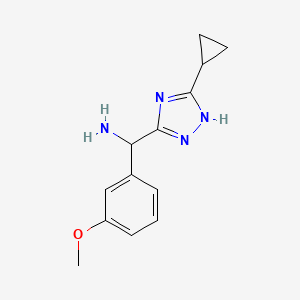

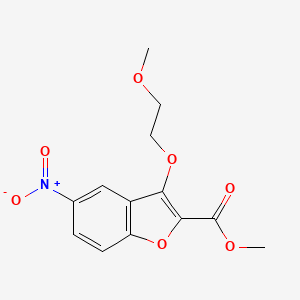
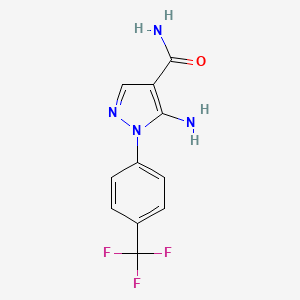
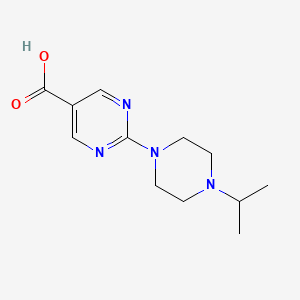
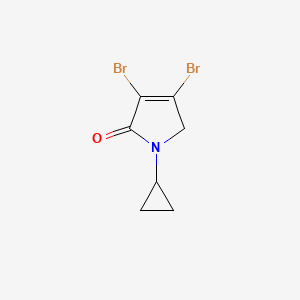
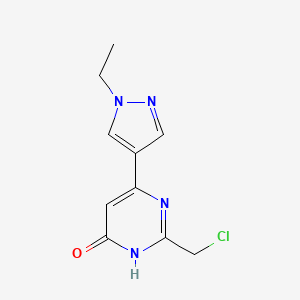


![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

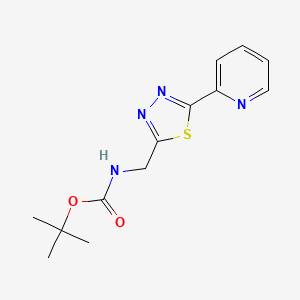
![7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one](/img/structure/B15054857.png)
